Anti-Staphylococcal Potency: Cepacin B Demonstrates ≥4-Fold Lower MIC Than Cepacin A Against Staphylococcus aureus
In the primary isolation study, Cepacin B exhibited an MIC of <0.05 µg/mL against staphylococci, whereas Cepacin A showed an MIC of 0.2 µg/mL against the same bacterial group, representing a ≥4-fold potency advantage for Cepacin B [1]. The patent MIC table further resolved this across four individual S. aureus strains (SC# 1276, 2399, 2400, 10165): Cepacin B consistently recorded MIC <0.05 µg/mL for all four, while Cepacin A ranged from 0.1 to 0.2 µg/mL [2]. Against Micrococcus luteus (SC# 2495), Cepacin A was more potent (MIC 0.2 µg/mL vs. 3.13 µg/mL), highlighting that Cepacin B's superiority is staphylococcus-selective rather than universal across all Gram-positive cocci [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC <0.05 µg/mL (all 4 S. aureus strains tested) |
| Comparator Or Baseline | Cepacin A: MIC 0.1–0.2 µg/mL (4 S. aureus strains) |
| Quantified Difference | ≥4-fold lower MIC for Cepacin B; in strain SC# 1276, Cepacin A MIC 0.2 vs Cepacin B <0.05 (≥4×); in strain SC# 2399, Cepacin A MIC 0.1 vs Cepacin B <0.05 (≥2×) |
| Conditions | Agar dilution MIC assay; K-10 agar; inoculum 10⁴ CFU/spot; incubation 37°C for 18 h; compound concentration range 0.05–100 µg/mL [2] |
Why This Matters
When screening for agents with sub-0.1 µg/mL anti-staphylococcal potency, Cepacin B meets the threshold while Cepacin A does not, directly affecting hit-calling and lead-selection decisions.
- [1] Parker WL, Rathnum ML, Seiner V, Trejo WH, Principe PA, Sykes RB. Cepacin A and cepacin B, two new antibiotics produced by Pseudomonas cepacia. J Antibiot (Tokyo). 1984;37(5):431-440. doi:10.7164/antibiotics.37.431 View Source
- [2] Parker WL, Rathnum ML, Seiner V, Trejo WH, Principe PA, Sykes RB. US Patent 4,503,218 – Antibiotic cepacin. Issued March 5, 1985. MIC table: lines 182-193. View Source
